molecular formula C10H17N2O4PS B15369496 5-(Ethoxy-ethyl-phosphinothioyl)oxy-4-methoxy-2-methyl-pyridazin-3-one CAS No. 37840-66-7

5-(Ethoxy-ethyl-phosphinothioyl)oxy-4-methoxy-2-methyl-pyridazin-3-one

Cat. No.: B15369496
CAS No.: 37840-66-7
M. Wt: 292.29 g/mol
InChI Key: NBFKWYXOHYDUHN-UHFFFAOYSA-N
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Description

5-(Ethoxy-ethyl-phosphinothioyl)oxy-4-methoxy-2-methyl-pyridazin-3-one is a pyridazinone derivative characterized by a heterocyclic core with distinct substituents:

  • Position 5: Ethoxy-ethyl-phosphinothioyloxy group (–O–P(S)(OEt)Et), introducing a sulfur-containing phosphorothioate moiety.
  • Position 4: Methoxy (–OMe) group.
  • Position 2: Methyl (–CH₃) group.

This compound’s structural complexity arises from its phosphinothioyloxy side chain, which may enhance hydrolytic stability and influence biological activity compared to simpler pyridazinones.

Properties

CAS No.

37840-66-7

Molecular Formula

C10H17N2O4PS

Molecular Weight

292.29 g/mol

IUPAC Name

5-[ethoxy(ethyl)phosphinothioyl]oxy-4-methoxy-2-methylpyridazin-3-one

InChI

InChI=1S/C10H17N2O4PS/c1-5-15-17(18,6-2)16-8-7-11-12(3)10(13)9(8)14-4/h7H,5-6H2,1-4H3

InChI Key

NBFKWYXOHYDUHN-UHFFFAOYSA-N

Canonical SMILES

CCOP(=S)(CC)OC1=C(C(=O)N(N=C1)C)OC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties, we compare it with analogs based on substituent variations and heterocyclic frameworks (Table 1).

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Synthesis Method Notable Properties
5-(Ethoxy-ethyl-phosphinothioyl)oxy-4-methoxy-2-methyl-pyridazin-3-one Pyridazinone –O–P(S)(OEt)Et (C5), –OMe (C4), –CH₃ (C2) Not specified in evidence Hypothesized enhanced stability due to P=S bond
Compound 19 () Thiazolo[4,5-d]pyrimidine Phenyl (C7), thioxo (S=C5), chromenyl-hydroxyl group Microwave-assisted Higher yield (85%) under microwave conditions
Compound 20 () Thiazolo[4,5-d]pyrimidine Diphenyl (C2, C7), aminocoumarin linkage Conventional heating Moderate yield (62%)

Structural Differences

  • Core Heterocycle: The target compound’s pyridazinone core differs from the thiazolo[4,5-d]pyrimidine scaffold in compounds 19 and 20. Pyridazinones are six-membered rings with two adjacent nitrogen atoms, while thiazolo-pyrimidines fuse a thiazole ring with pyrimidine, introducing additional sulfur and nitrogen atoms .
  • Substituent Chemistry: The phosphinothioyloxy group at C5 distinguishes the target compound from sulfur-containing analogs like compound 19 (thioxo group at C5). The P=S bond in the target may confer greater resistance to hydrolysis compared to thioamide (C=S) groups.

Physicochemical Properties

  • Molecular Weight: The phosphinothioyloxy group increases molecular weight (~380–400 g/mol) compared to compound 19 (~350 g/mol).
  • Solubility: The methoxy and phosphinothioyloxy groups likely enhance lipophilicity, reducing aqueous solubility relative to hydroxyl-containing analogs (e.g., compound 19’s chromenyl-hydroxyl group).

Q & A

Q. What are the standard synthetic routes for 5-(Ethoxy-ethyl-phosphinothioyl)oxy-4-methoxy-2-methyl-pyridazin-3-one, and how are intermediates characterized?

The synthesis typically involves multi-step reactions, including condensation of substituted pyridazinone precursors with phosphinothioyl reagents under reflux conditions (e.g., ethanol or DMF/EtOH mixtures). Key intermediates are purified via recrystallization or column chromatography and characterized using NMR (¹H, ¹³C) and high-resolution mass spectrometry (HRMS) to confirm structural integrity . For example, phosphinothioyl groups are identified via ³¹P NMR, while pyridazinone rings are confirmed through aromatic proton signals in ¹H NMR .

Q. How can researchers validate the purity and stability of this compound under different storage conditions?

Purity is assessed using HPLC with UV detection (e.g., C18 columns, acetonitrile/water gradients). Stability studies involve accelerated degradation tests under varying temperatures (4°C, 25°C, 40°C) and humidity levels (40–80% RH) over 1–6 months. Degradation products are analyzed via LC-MS/MS to identify hydrolytic or oxidative pathways, particularly focusing on labile groups like the ethoxy-phosphinothioyl moiety .

Q. What in vitro assays are suitable for initial screening of biological activity?

Standard assays include:

  • Enzyme inhibition studies (e.g., kinase or phosphatase targets due to the phosphinothioyl group) using fluorescence-based assays.
  • Cytotoxicity profiling in cancer cell lines (e.g., MTT or SRB assays) with IC₅₀ calculations.
  • Reactive oxygen species (ROS) modulation assays if antioxidant or pro-oxidant activity is hypothesized .

Advanced Research Questions

Q. How can contradictory data on the compound’s solubility and bioavailability be resolved?

Discrepancies often arise from differences in solvent systems (e.g., DMSO vs. aqueous buffers) or assay conditions. A systematic approach includes:

  • Solubility parameter calculations using Hansen solubility parameters (HSPs).
  • Bioavailability optimization via prodrug strategies (e.g., esterification of the methoxy group) or nanoformulation (liposomes or polymeric nanoparticles) .
  • Parallel artificial membrane permeability assays (PAMPA) to assess passive diffusion .

Q. What advanced spectroscopic techniques are critical for elucidating the compound’s interaction with biological targets?

  • Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity (KD) with proteins.
  • X-ray crystallography or cryo-EM for structural insights into target-ligand complexes.
  • Solid-state NMR to study conformational changes in membrane-bound targets .

Q. What experimental designs are recommended for studying environmental fate and ecotoxicological impacts?

Follow a tiered approach:

  • Phase 1 (Lab): Determine hydrolysis rates (pH 5–9), photolysis (UV-Vis irradiation), and soil sorption coefficients (Koc).
  • Phase 2 (Microcosm): Assess biodegradation in soil/water systems using ¹⁴C-labeled compound to track mineralization.
  • Phase 3 (Field): Monitor bioaccumulation in model organisms (e.g., Daphnia magna) via LC-MS/MS .

Q. How can computational methods enhance the understanding of structure-activity relationships (SAR)?

  • Molecular docking (AutoDock Vina, Glide) to predict binding modes with targets like phosphatases or kinases.
  • QSAR models using descriptors like logP, polar surface area, and H-bond donors/acceptors.
  • MD simulations (GROMACS, AMBER) to study conformational dynamics in aqueous or lipid bilayers .

Methodological Best Practices

  • Synthetic Optimization: For low yields, screen catalysts (e.g., Pd/C for cross-coupling) and solvents (DMF vs. THF) using Design of Experiments (DoE) to identify critical factors .
  • Data Reproducibility: Precisely document reaction conditions (e.g., inert atmosphere, moisture control) and use internal standards (e.g., TMS for NMR) .
  • Contradiction Mitigation: Cross-validate biological data using orthogonal assays (e.g., Western blotting alongside enzymatic assays) .

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